molecular formula C2H4N6 B1210988 1,2,4,5-Tetrazine-3,6-diamine CAS No. 19617-90-4

1,2,4,5-Tetrazine-3,6-diamine

Cat. No. B1210988
CAS RN: 19617-90-4
M. Wt: 112.09 g/mol
InChI Key: JOYXTMYVRNWHNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4,5-tetrazine derivatives involves multiple steps, including nucleophilic substitution and oxidation reactions. An improved synthesis method for 3,6-diamino-1,2,4,5-tetrazine from triaminoguanidine and 2,4-pentanedione has been developed, achieving an 80% overall yield through a process that includes treatment with nitric oxide or nitrogen dioxide followed by ammonolysis (Coburn et al., 1991). Furthermore, a novel N-oxide high-nitrogen compound, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, was synthesized, showcasing high density and excellent detonation properties (Hao Wei et al., 2015).

Molecular Structure Analysis

The coordination chemistry of 1,2,4,5-tetrazines is characterized by its ability to facilitate electron and charge transfer phenomena, bridge metal centers, and exhibit intense low-energy charge transfer absorptions due to a very low-lying π* orbital localized at the four nitrogen atoms. This structural peculiarity contributes to the electrical conductivity of coordination polymers and the stability of paramagnetic radical intermediates (W. Kaim, 2002).

Chemical Reactions and Properties

1,2,4,5-Tetrazine-3,6-diamine participates in a variety of chemical reactions, including the Diels-Alder reaction, which is utilized in polymer synthesis and the creation of energetic materials. The 'inverse electron-demand' Diels–Alder reaction has been applied for the preparation of bis(1,2,4,5-tetrazines), demonstrating significant applications in designing polymers and energetic compounds (C. Glidewell et al., 1997).

Physical Properties Analysis

The energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles, synthesized from 1,2,4,5-tetrazine building blocks and 3,5-diamino-1,2,4-triazole (DAT), exhibit high thermostability, low toxicity, and insensitivity to impact, friction, and electrostatic discharge. These properties make 1,2,4,5-tetrazine derivatives promising for applications in solid propellants and fire-extinguishing systems (A. Shlomovich et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,2,4,5-tetrazine derivatives are significantly influenced by their molecular structure, which allows for various chemical reactions and the formation of coordination compounds with metals. The electron-accepting characteristics of the tetrazine ring facilitate the formation of complexes with unique physical properties, such as fluorescence and magnetic coupling when the tetrazine bridge is reduced to radical anions, demonstrating their potential in the development of supramolecular materials (O. Stetsiuk et al., 2020).

Scientific Research Applications

Coordination Chemistry

1,2,4,5-Tetrazine and its derivatives are notable for their unique coordination chemistry. They exhibit phenomena such as electron and charge transfer and have the ability to bridge metal centers in various ways. This is attributed to a low-lying π* orbital localized at the nitrogen atoms, which contributes to intense charge transfer absorptions, electrical conductivity of coordination polymers, and stability of paramagnetic radical intermediates. Substituted 1,4-dihydro-1,2,4,5-tetrazines are also used as bridging ligands in supramolecular materials (Kaim, 2002).

Energetic Materials

A series of nitrogen-rich energetic materials (EMs), some with improved sensitivity, thermostability, and very low toxicity, have been synthesized using 1,2,4,5-tetrazine building blocks. These materials show high thermostability, insensitivity to impact, friction, and electrostatic discharge, and low toxicity in human cells and environmental bacteria. They are prospective components in solid propellants and solid-state gas generators for clean fire-extinguishing systems and other civil and defense applications (Shlomovich et al., 2017).

Polymer Synthesis

The ‘inverse electron-demand’ Diels–Alder reaction involving 1,2,4,5-tetrazines plays a significant role in polymer synthesis. The reaction with mono- and di-amines leads to nucleophilic substitution of pyrazolyl substituents, resulting in bis(3-amino-1,2,4,5-tetrazines). These reactions show electronic interactions between the tetrazine rings and amino groups, contributing to the development of new polymers (Glidewell et al., 1997).

Photo- and Electroactive Materials

There has been extensive research on the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Functionalized tetrazines, including aryl(heteroaryl) and arylvinyl derivatives, have been explored for their photoluminescence and application in fluorogenic probes, photosensitive oligomers, and polymer 3,6-dithienyltetrazines (Lipunova et al., 2021).

Luminescence and Electrochemistry

The 1,2,4,5-Tetrazines are known for their unique physico-chemical properties, especially in fluorescence and related optical properties. They are a key focus in research concerning luminescence and electrochemical applications, particularly in materials science (Miomandre & Audebert, 2020).

Bioorthogonal Conjugation

1,2,4,5-Tetrazines are effective dienes for inverse electron demand Diels-Alder cycloaddition reactions, used in bioorthogonal labeling and cell detection applications. Recent studies have optimized tetrazines for biological experiments, revealing their potential in various bioorthogonal applications, including cancer cell labeling (Karver et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is insensitive to impact (Im > 98 J), friction (>360 N) and electrostatic discharge (2512 mJ) .

Future Directions

The ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been designed and explored with the aim of using it as a linker to construct three-dimensional metal–organic frameworks (MOFs) . The nitration of 1,2,4,5-Tetrazine-3,6-diamine with a HNO3–Ac2O nitration mixture resulted in the formation of a new 3, 6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine derivative .

properties

IUPAC Name

1,2,4,5-tetrazine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYXTMYVRNWHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300631
Record name 1,2,4,5-Tetrazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrazine-3,6-diamine

CAS RN

19617-90-4
Record name NSC137937
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-Tetrazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
A Aizikovich, A Shlomovich, A Cohen, M Gozin - Dalton Transactions, 2015 - pubs.rsc.org
One of the successful strategies for the design of promising new energetic materials is the incorporation of both fuel and oxidizer moieties into the same molecule. Therefore, during …
Number of citations: 24 pubs.rsc.org
GF Rudakov, TV Ustinova, IB Kozlov… - Chemistry of Heterocyclic …, 2014 - Springer
The peculiarities of the nitration reaction under acidic conditions were studied for a series of alkylamino-1,2,4,5-tetrazines. It was found that the extent of N,N'-dialkyl-1,2,4,5-tetrazine-3,6-…
Number of citations: 15 link.springer.com
GF Rudakov, YA Moiseenko… - Chemistry of Heterocyclic …, 2017 - Springer
The substitution of pyrazolyl moiety in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with N-nucleophiles provided a series of highnitrogen tetrazine derivatives, including 2-nitro-1-(1,…
Number of citations: 26 link.springer.com
GF Rudakov, VP Sinditskii, IA Andreeva… - Chemical Engineering …, 2022 - Elsevier
A method for the thermal cyclization of tetrazol-5-ylamino-1,2,4,5-tetrazine has been developed, leading to the formation of a new heterocyclic system based on 1,2,4-triazole and 1,2,4,5…
Number of citations: 12 www.sciencedirect.com
O Stetsiuk, A El‐Ghayoury, F Lloret… - European Journal of …, 2018 - Wiley Online Library
We describe herein the synthesis and structural characterization of a tetrazine‐based bis(picolylamine) ligand, namely, N 3 ,N 6 ‐bis(pyridin‐2‐ylmethyl)‐1,2,4,5‐tetrazine‐3,6‐diamine (…
G Wang, T Lu, G Fan, C Li, H Yin… - Chemistry–An Asian …, 2018 - Wiley Online Library
Abstract Treatment of heterocyclic amines featuring fused rings of [1,2,4]triazolo[4,3‐b][1,2,4,5]tetrazine with fuming HNO 3 /P 2 O 5 leads to six fully characterized explosives through …
Number of citations: 22 onlinelibrary.wiley.com
GL Rusinov, NI Latosh, II Ganebnykh… - Russian journal of …, 2006 - Springer
6-R-3-(3,5-Dimethylpyrazol-1-yl)-1,2,4,5-tetrazines with aliphatic, cycloaliphatic, and aromatic amines, and also with NH-heterocycles undergo a nucleophilic substitution of the …
Number of citations: 30 link.springer.com
A Shlomovich, T Pechersky, A Cohen, QL Yan… - Dalton …, 2017 - pubs.rsc.org
A series of nitrogen-rich “green” Energetic Materials (EMs), some with improved sensitivity, thermostability, and very low toxicity, were synthesized on the basis of 3,5-diamino-1,2,4-…
Number of citations: 24 pubs.rsc.org
S Lei, B Jin, R Peng, Q Zhang, S Chu - Journal of Coordination …, 2017 - Taylor & Francis
The synthesis and structural characterization of a tetrazine-based catecholamide (CAM) ligand, N,N′-bis(N″-(aminoethyl)-2,3-bis(hydroxy)benzamide)-1,2,4,5-tetrazine-3,6-diamine (5…
Number of citations: 0 www.tandfonline.com
AV Stankevich, SG Tolshchina, AV Korotina… - Molecules, 2022 - mdpi.com
This paper presents the data of research studies on the mechanisms, kinetics and thermodynamics of decomposition of three high-energy compounds: [1,2,4]triazolo[4,3-b][1,2,4,5]…
Number of citations: 8 www.mdpi.com

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